Cas no 19832-04-3 (2-Piperidylacetic Acid)
2-Piperidylacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Piperidin-2-yl)acetic acid
- 2-Piperidylacetic Acid
- 2-Piperidine acetic acid
- Piperidin-2-yl-acetic acid
- 2-carboxymethylpiperidine
- piperidin-2-ylacetic acid
- piperidin-2-ylacetic acid(SALTDATA: H2O)
- (±)-2-Piperidinylacetic acid
- 2-(Carboxymethyl)piperidine
- 2-Piperidinylacetic acid
- 2-(2-Piperidyl)acetic acid
- _x005f\r2-Piperidylacetic Acid
- 2-Piperidineacetic acid
- PRNLNZMJMCUWNV-UHFFFAOYSA-N
- ZERO/005375
- 2-PiperidylaceticAcid
- (R)-Homopipecolicacid
- piperidine-2-acetic acid
- 2-piperidin-2-ylacetic acid
- MLS000716966
- 2-Pyridineacetic acid, hexahydro-
- HMS1698G08
- EN300-50511
- (R)-2-Piperidineacetic acid hydrochloride
- (S)-2-Piperidineacetic acid hydrochloride
- SB47294
- SB41330
- AKOS016050397
- AS-59770
- SCHEMBL644279
- BB 0240554
- AKOS000321358
- dodecylisothiocyanate
- AC1464
- CS-0096283
- AC-7381
- SMR000278483
- MB07045
- 19832-04-3
- SY005973
- FT-0677811
- A852937
- MFCD02667638
- (2S)-2-PIPERIDINEACETIC ACID
- DTXSID00390377
- )-2-Piperidinylacetic acid
- (R)-Homopipecolic acid
- DB-065966
- ALBB-000193
- STK499947
- (S)-HOMOPIPECOLIC ACID
-
- MDL: MFCD02667638
- Inchi: 1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)
- InChI Key: PRNLNZMJMCUWNV-UHFFFAOYSA-N
- SMILES: OC(CC1CCCCN1)=O
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
- XLogP3: -2.1
Experimental Properties
- Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 286.8±13.0 ºC (760 Torr),
- Flash Point: 127.3±19.8 ºC,
- Refractive Index: 1.465
- Solubility: Soluble (130 g/l) (25 º C),
- PSA: 49.33000
- LogP: 0.93200
2-Piperidylacetic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Piperidylacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007752-5g |
2-(Piperidin-2-yl)acetic acid |
19832-04-3 | 95% | 5g |
$583.20 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850437-1g |
2-Piperidylacetic Acid |
19832-04-3 | ≥95% | 1g |
¥2,105.10 | 2022-01-10 | |
| Chemenu | CM180941-5g |
Piperidin-2-yl-acetic acid |
19832-04-3 | 95% | 5g |
$505 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850437-250mg |
2-Piperidylacetic Acid |
19832-04-3 | ≥95% | 250mg |
¥787.50 | 2022-01-10 | |
| TRC | P482018-50mg |
2-Piperidylacetic Acid |
19832-04-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P482018-100mg |
2-Piperidylacetic Acid |
19832-04-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P482018-500mg |
2-Piperidylacetic Acid |
19832-04-3 | 500mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79580-250mg |
2-(Piperidin-2-yl)acetic acid |
19832-04-3 | 250mg |
¥1419.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79580-1g |
2-(Piperidin-2-yl)acetic acid |
19832-04-3 | 1g |
¥3779.0 | 2021-09-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG330-100mg |
2-(piperidin-2-yl)acetic acid |
19832-04-3 | 95% | 100mg |
¥784.0 | 2024-04-23 |
2-Piperidylacetic Acid Suppliers
2-Piperidylacetic Acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Piperidylacetic Acid
2-Piperidylacetic Acid (CAS No. 19832-04-3): A Comprehensive Overview
2-Piperidylacetic Acid, also known by its CAS registry number 19832-04-3, is a chemical compound that has garnered significant attention in various fields of research and industry. This compound, with the molecular formula C8H13NO2, belongs to the class of amino acids and is characterized by its unique structure, which combines a piperidine ring with an acetic acid group. The compound's structure plays a pivotal role in its chemical reactivity and biological activity, making it a subject of interest in both academic and industrial settings.
The synthesis of 2-Piperidylacetic Acid involves several methodologies, including but not limited to, the reaction of piperidine derivatives with carboxylic acids or their equivalents. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly routes for the production of this compound. For instance, researchers have explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched forms of 2-Piperidylacetic Acid, which are highly valuable in pharmaceutical applications.
In terms of applications, 2-Piperidylacetic Acid has found utility in diverse domains. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Its ability to form stable amide bonds makes it an ideal building block for peptide synthesis. Moreover, recent studies have highlighted its potential as a chiral auxiliary in asymmetric catalysis, where it facilitates the construction of complex molecular architectures with high enantioselectivity.
The biological activity of 2-Piperidylacetic Acid has also been extensively investigated. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and apoptosis. These findings suggest that the compound may hold promise as a lead molecule for the development of novel therapeutic agents targeting inflammatory diseases and cancer.
In addition to its pharmacological applications, 2-Piperidylacetic Acid has also been explored for its potential in materials science. Researchers have reported its use as a precursor for the synthesis of functional polymers and self-healing materials. The compound's ability to undergo reversible chemical transformations under mild conditions makes it an attractive candidate for applications in adaptive materials and smart systems.
The environmental impact of 2-Piperidylacetic Acid is another area that has recently come under scrutiny. Studies have evaluated its biodegradability and toxicity profiles, with results indicating that under certain conditions, the compound can be metabolized by microorganisms without posing significant risks to aquatic ecosystems. These findings are particularly relevant given the increasing emphasis on sustainable chemistry practices across industries.
In conclusion, 2-Piperidylacetic Acid (CAS No. 19832-04-3) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and biological applications, underscore its importance as a valuable tool in modern chemistry and biology. As research continues to uncover new facets of this compound's potential, it is likely that 2-Piperidylacetic Acid will play an increasingly prominent role in both academic research and industrial innovation.
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